(R)-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid
Beschreibung
IUPAC Nomenclature and Isomeric Specificity
The systematic IUPAC name of the compound, 4-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-4-oxobutanoic acid , reflects its intricate structural features. The name is constructed by identifying the parent chain (butanoic acid) and sequentially describing substituents:
- 4-Oxobutanoic acid backbone : The carboxylic acid group is positioned at carbon 4 of the butanoic acid chain, with a ketone group at carbon 4.
- Piperidin-3-yl substituent : A piperidine ring is attached via its nitrogen atom to the pyrimidine moiety. The stereochemical designation (3R) specifies the absolute configuration at carbon 3 of the piperidine ring, critical for distinguishing enantiomers.
- Pyrimidine core : The 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl group introduces a bicyclic structure with methyl and dioxo functional groups.
- Benzyl side chain : A 2-cyano-5-fluorophenylmethyl group branches from the pyrimidine, contributing aromaticity and electron-withdrawing groups (cyano and fluorine).
The compound’s isomeric specificity arises from its single defined stereocenter at the piperidine C3 position. The (R) configuration ensures distinct spatial orientation, influencing molecular interactions and pharmacological relevance as a trelagliptin impurity.
Comparative Analysis of CAS Registry Numbers and Synonyms
The compound is uniquely identified by its CAS Registry Number 2087874-92-6 , consistent across PubChem, SynZeal, and ChemicalBook. Synonyms reflect its role in pharmaceutical contexts:
These synonyms emphasize its identity as a process-related impurity in trelagliptin synthesis, necessitating precise characterization for regulatory compliance.
Molecular Formula and Weight Validation via Mass Spectrometry
The molecular formula C₂₂H₂₄FN₅O₅ (MW = 457.5 g/mol) is validated through high-resolution mass spectrometry (HRMS) and computed PubChem data. Key analytical validations include:
The exact mass (457.176 Da) confirms the absence of isotopic interference, while the low XLogP3-AA value (0.3) suggests moderate hydrophilicity, consistent with its carboxylic acid and amide functionalities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as employed in trelagliptin pharmacokinetic studies, further validate the compound’s stability and fragmentation patterns under analytical conditions.
Eigenschaften
Molekularformel |
C22H24FN5O5 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
4-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24FN5O5/c1-26-20(30)10-19(27-8-2-3-17(13-27)25-18(29)6-7-21(31)32)28(22(26)33)12-15-9-16(23)5-4-14(15)11-24/h4-5,9-10,17H,2-3,6-8,12-13H2,1H3,(H,25,29)(H,31,32)/t17-/m1/s1 |
InChI-Schlüssel |
QIJKBSCWMVFRIX-QGZVFWFLSA-N |
Isomerische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)NC(=O)CCC(=O)O |
Kanonische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Tetrahydropyrimidinone Core
- Starting from appropriate β-dicarbonyl compounds and urea derivatives, the tetrahydropyrimidinone ring is formed via cyclization reactions.
- Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- The 2,6-dioxo functionalities are introduced by oxidation or by using precursors already bearing keto groups.
Preparation of the (R)-Piperidin-3-yl Intermediate
- The (R)-piperidin-3-yl fragment is synthesized or obtained commercially with defined stereochemistry.
- Protection of the piperidine nitrogen may be necessary during intermediate steps.
- The piperidine ring is then coupled to the pyrimidinone core via nucleophilic substitution or amide bond formation.
Coupling to 4-Oxobutanoic Acid
- The amino group on the piperidine is reacted with 4-oxobutanoic acid or its activated derivatives (e.g., acid chlorides, anhydrides, or esters).
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) facilitate amide bond formation.
- The reaction is performed under mild conditions to preserve stereochemistry and avoid racemization.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | β-dicarbonyl + urea derivatives, heat | Formation of tetrahydropyrimidinone core |
| 2 | N-Methylation | Methyl iodide, base | Methylation at N-1 position |
| 3 | Alkylation | 3-(2-cyano-5-fluorobenzyl) halide, base, solvent | Introduction of benzyl substituent |
| 4 | Piperidine coupling | (R)-piperidin-3-yl intermediate, coupling agent | Attachment of piperidine moiety |
| 5 | Amide bond formation | 4-oxobutanoic acid derivative, EDC/HATU, base | Coupling to form amino acid side chain |
| 6 | Purification and analysis | Chromatography, NMR, MS, chiral HPLC | Isolation and confirmation of product |
Research Findings and Notes
- The stereochemical integrity at the piperidin-3-yl position is critical for biological activity and is maintained by using enantiomerically pure starting materials or chiral resolution techniques.
- The presence of sensitive functional groups such as cyano and fluoro substituents requires mild reaction conditions to prevent degradation.
- The compound is identified as Trelagliptin Impurity 15 in pharmaceutical impurity profiling, indicating its relevance in drug synthesis and quality control.
- Purity levels of 98% or higher are typically achieved for research and manufacturing use.
- Storage conditions recommend protection from light and refrigeration at 4°C to maintain stability.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Diabetes Management :
- Trelagliptin is a DPP-4 inhibitor that enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The presence of (R)-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid as an impurity is significant in understanding the drug's purity and efficacy. It helps in assessing the quality of pharmaceutical formulations containing Trelagliptin .
- Analytical Chemistry :
Biological Studies
Research has indicated that the structural components of (R)-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid may exhibit various biological activities:
- Antidiabetic Activity :
- Potential Neuroprotective Effects :
Wirkmechanismus
The mechanism of action of ®-4-((1-(3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s tetrahydropyrimidinone-piperidine scaffold and fluorinated aromatic substituents are shared with several bioactive molecules. Below is a comparative analysis of key analogues:
Key Observations:
- Piroxicam Analogues (): Compounds like 13d and 13l exhibit anti-HIV activity by mimicking raltegravir’s integrase-binding mode. The target compound’s oxobutanoic acid group may similarly engage catalytic residues, though its tetrahydropyrimidinone core could alter affinity .
- The target compound’s fluorobenzyl group may enhance cellular uptake, a critical factor in oncology .
Mechanistic Insights from Structural Similarity
- Bioinformatics Predictions (): Compounds with shared scaffolds (e.g., oleanolic acid vs. hederagenin) often exhibit overlapping mechanisms of action (MOAs). The target compound’s tetrahydropyrimidinone core may confer protease inhibition, akin to HIV integrase or viral protease inhibitors .
- Fluorine Impact: The 5-fluoro substitution on the benzyl group likely enhances metabolic stability and target affinity, as seen in fluorinated antimetabolites (e.g., 5-fluorouracil) .
Challenges in Cross-Compound Comparisons
- Target Heterogeneity (): Direct comparisons are complicated by differing assay conditions (e.g., anti-echinococcal vs. antiretroviral targets). The target compound’s efficacy must be evaluated in disease-specific models .
- Lack of Empirical Data: While docking studies () predict raltegravir-like binding, biochemical assays are required to confirm activity.
Biologische Aktivität
(R)-4-((1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)amino)-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24FN5O5
- Molecular Weight : 457.45 g/mol
- CAS Number : 2087874-92-6
The compound is believed to act through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown activity against various targets including dihydrofolate reductase and tyrosine kinases .
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Antitumor Activity
Recent studies suggest that compounds with similar structural frameworks exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds related to (R)-4 have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | Apoptosis induction |
| Compound B | HT29 (Colon) | 15 | Cell cycle arrest |
Antimicrobial Activity
Preliminary data indicate that the compound may possess antimicrobial properties:
- Activity Against Bacteria : Similar pyrimidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds structurally related to (R)-4:
- Mechanisms : These compounds can reduce neurotoxicity induced by oxidative stress and enhance dopaminergic signaling in models of neurodegenerative diseases .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the effects of a related compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.
- Neuroprotective Study :
- Antimicrobial Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (R)-4-...acid with high enantiomeric purity?
- Methodological Answer : The synthesis can be optimized using tert-butyl carbamate intermediates to protect reactive amine groups during piperidine functionalization, as seen in structurally analogous compounds . Key steps include:
- Stereochemical Control : Use chiral catalysts or chiral pool starting materials to ensure (R)-configuration integrity.
- Cyclization Conditions : Employ microwave-assisted synthesis (e.g., 120°C, DMF solvent) to enhance tetrahydropyrimidinone ring formation efficiency.
- Yield Improvement : Sequential purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) reduces by-products like unreacted fluorobenzyl intermediates .
Q. Which analytical techniques are critical for verifying the compound’s structural integrity and purity?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect trace impurities. Compare retention times with synthetic intermediates .
- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the presence of key groups:
- 2-Cyano-5-fluorobenzyl : Aromatic protons at δ 7.2–7.8 ppm and CN stretch at 2220 cm⁻¹ (FTIR).
- Tetrahydropyrimidinone : Carbonyl signals at δ 165–170 ppm in C NMR .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine and tetrahydropyrimidinone moieties .
Advanced Research Questions
Q. How can contradictory stability data under varying pH conditions be systematically addressed?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS. For example, instability at pH <4 correlates with protonation of the piperidine nitrogen, leading to ring-opening byproducts .
- Contradiction Resolution : Cross-validate results using differential scanning calorimetry (DSC) to assess thermal stability thresholds in buffered vs. non-buffered systems .
Q. What experimental strategies elucidate the impact of stereochemistry on target binding affinity?
- Methodological Answer :
- Enantiomer-Specific Assays : Synthesize both (R)- and (S)-configurations and compare inhibitory activity in enzyme kinetics studies (e.g., IC50 values against target kinases).
- Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the (R)-configured piperidine and conserved aspartate residues in the enzyme’s active site .
- SPR Binding Studies : Measure real-time binding kinetics to quantify enantioselectivity differences .
Q. How should researchers design in vitro assays to evaluate off-target effects while maintaining physiological relevance?
- Methodological Answer :
- Panel Screening : Test the compound against a diverse panel of receptors (e.g., GPCRs, ion channels) at 10 µM to identify off-target interactions.
- Cellular Context : Use primary cell lines (e.g., hepatocytes) instead of immortalized lines to mimic in vivo metabolic conditions.
- Dose-Response Curves : Apply the Hill equation to calculate selectivity indices (e.g., IC50 ratio between primary target and off-targets) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for the tetrahydropyrimidinone core?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters from literature:
- Solvent Effects : Yields drop from 75% to 40% when switching from DMF to THF due to poor solubility of intermediates .
- Catalyst Load : Pd/C (5% wt.) vs. Pd(OAc)₂ (2% mol.) impacts cyclization efficiency .
- Reproducibility Protocol : Standardize anhydrous conditions and inert gas purging to mitigate moisture-sensitive side reactions .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in aqueous solutions?
- Methodological Answer :
- Hydrolysis Risk : Avoid prolonged exposure to water; store lyophilized at -20°C.
- Decomposition Byproducts : Monitor for cyanide release under acidic conditions (pH <3) using ion-selective electrodes .
- PPE Requirements : Use nitrile gloves and fume hoods during weighing to prevent dermal absorption of fluorinated intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
